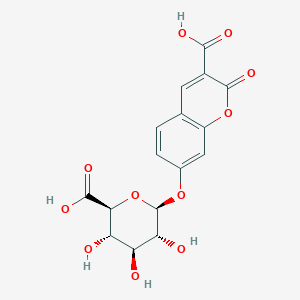

3-Carboxyumbelliferyl-b-D-glucuronide

Vue d'ensemble

Description

3-Carboxyumbelliferyl-b-D-glucuronide is a water-soluble fluorogenic substrate used primarily for detecting β-glucuronidase activity. It is similar to 4-Methylumbelliferyl-β-D-glucuronide and is widely used in various biochemical assays . The compound has a molecular formula of C16H14O11 and a molecular weight of 382.27 Da .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxyumbelliferyl-b-D-glucuronide typically involves the glycosylation of 3-carboxyumbelliferone with a protected glucuronic acid derivative. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate. The protecting groups are then removed under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves rigorous purification steps to ensure high purity (>95%) of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Carboxyumbelliferyl-b-D-glucuronide primarily undergoes enzymatic hydrolysis when exposed to β-glucuronidase. This reaction results in the cleavage of the glycosidic bond, releasing 3-carboxyumbelliferone, which is fluorescent .

Common Reagents and Conditions

Enzymatic Hydrolysis: β-glucuronidase is the primary enzyme used.

Reaction Conditions: Typically conducted in aqueous buffers at physiological pH (around 7.0) and temperature (37°C).

Major Products

3-Carboxyumbelliferone: The fluorescent product formed upon enzymatic cleavage.

Applications De Recherche Scientifique

Clinical Diagnostics

Enzyme Activity Measurement

3-Carboxyumbelliferyl-β-D-glucuronide serves as a substrate for β-glucuronidase, an enzyme involved in the metabolism of glucuronic acid conjugates. The hydrolysis of this substrate results in the release of carboxyumbelliferone, which fluoresces and can be quantitatively measured. This property makes it an essential tool in clinical diagnostics for assessing enzyme activity related to various diseases.

Case Study: Cancer Biomarkers

A study demonstrated that elevated β-glucuronidase levels in biological fluids could indicate certain malignancies. By utilizing 3-CUGlcU in enzyme assays, researchers were able to correlate enzyme activity with tumor presence, enhancing diagnostic precision for cancers such as prostate and colorectal cancer .

Environmental Monitoring

Detection of Pathogens

3-Carboxyumbelliferyl-β-D-glucuronide is employed as a selective substrate for detecting fecal contamination in water sources. The enzyme β-glucuronidase is produced by specific pathogens like Escherichia coli. When present in contaminated water, the hydrolysis of 3-CUGlcU leads to a measurable fluorescence signal, indicating the presence of these pathogens.

Application Example

In a research project aimed at assessing water quality, samples treated with 3-CUGlcU showed significant fluorescence in the presence of E. coli, demonstrating its effectiveness as a rapid indicator for microbial contamination .

Molecular Biology Research

Gene Expression Studies

In molecular biology, 3-carboxyumbelliferyl-β-D-glucuronide is used to study gene expression related to β-glucuronidase activity. By cloning the gene responsible for this enzyme into various organisms and measuring the resultant fluorescence from 3-CUGlcU hydrolysis, researchers can assess promoter activity and gene regulation mechanisms.

Experimental Findings

In one experimental setup involving transgenic plants expressing β-glucuronidase, the application of 3-CUGlcU allowed researchers to visualize and quantify enzyme expression levels across different developmental stages .

Pharmacological Studies

Drug Metabolism Research

The compound is also pivotal in pharmacology for studying drug metabolism. The role of β-glucuronidase in the deconjugation of drug metabolites can significantly affect the pharmacokinetics and toxicity profiles of certain medications.

Case Study: Opioid Metabolism

Research has shown that variations in β-glucuronidase activity can influence the metabolism of opioids like morphine. By utilizing 3-CUGlcU to measure enzyme activity in vitro, scientists have been able to predict patient responses to opioid therapy based on their metabolic profiles .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Clinical Diagnostics | Measurement of β-glucuronidase activity as a cancer biomarker | Elevated levels correlate with tumor presence |

| Environmental Monitoring | Detection of E. coli in water samples using fluorescence | Rapid assessment of fecal contamination |

| Molecular Biology | Gene expression studies through enzymatic assays | Visualization of promoter activity in transgenic organisms |

| Pharmacological Studies | Investigation into drug metabolism and its effects on pharmacokinetics | Variability in opioid metabolism linked to β-glucuronidase activity |

Mécanisme D'action

The mechanism of action of 3-Carboxyumbelliferyl-b-D-glucuronide involves its enzymatic hydrolysis by β-glucuronidase. The enzyme cleaves the glycosidic bond, releasing 3-carboxyumbelliferone, which exhibits fluorescence. This fluorescence can be quantitatively measured, providing a direct readout of β-glucuronidase activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methylumbelliferyl-β-D-glucuronide

- 6-Chloro-4-methylumbelliferyl-β-D-glucuronide

Uniqueness

3-Carboxyumbelliferyl-b-D-glucuronide is unique due to its high sensitivity and water solubility, making it particularly suitable for aqueous biochemical assays. Its carboxyl group enhances its solubility compared to other similar compounds .

Activité Biologique

3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) is a fluorogenic substrate widely utilized in biological research, particularly for studying the activity of β-glucuronidases (GUS). This compound's unique properties make it a valuable tool in various applications, including enzymatic assays, microbial studies, and potential therapeutic investigations.

- Chemical Name : 3-Carboxyumbelliferyl-β-D-glucuronide

- CAS Number : 216672-17-2

- Solubility : Water-soluble at pH > 6

- Fluorescent Characteristics : Upon hydrolysis by GUS, it releases a fluorescent product, making it suitable for detection and quantification in various assays.

3-CUG acts as a substrate for β-glucuronidases, which catalyze its hydrolysis. This process results in the release of carboxyumbelliferone, a highly fluorescent compound. The fluorescence intensity correlates with the enzyme activity, allowing for quantitative measurements in biological samples.

Enzymatic Assays

3-CUG is primarily used to measure GUS activity in various biological contexts. The substrate's hydrolysis can be monitored using fluorometric methods, providing a sensitive and specific means to assess enzyme kinetics.

| Enzyme | Km (mM) | Kcat (s) | Kcat/Km (sM) |

|---|---|---|---|

| 3-CUG | 0.48 | 35 | 7.40 × 10 |

| 4-MUG | 0.07 | 92 | 1.29 × 10 |

| 6-CMUG | 0.11 | 74 | 6.93 × 10 |

This table compares the kinetic parameters of different glucuronidase substrates, highlighting the relative efficiency of 3-CUG.

Microbial Studies

The compound has been utilized to study gut microbiota's role in drug metabolism and toxicity. For instance, research indicates that gut microbial β-glucuronidases can influence the pharmacokinetics of various drugs by converting glucuronide conjugates back to their active forms, potentially leading to increased toxicity or efficacy .

Case Studies and Research Findings

- Detection of E. coli : A study demonstrated the application of 3-CUG in detecting β-glucuronidase activity from E. coli in environmental samples using optical sensors. The hydrolysis of this substrate provided a reliable indicator of microbial contamination .

- Drug Metabolism : Research has shown that inhibiting gut microbial β-glucuronidases can lead to reduced drug toxicity and enhanced therapeutic efficacy. This finding underscores the importance of understanding how compounds like 3-CUG interact with microbial enzymes in the gastrointestinal tract .

- Therapeutic Potential : Investigations into the use of β-glucuronidase inhibitors have suggested that targeting GUS activity may mitigate drug-induced gastrointestinal toxicity, presenting a potential therapeutic avenue that could be explored with compounds like 3-CUG .

Propriétés

IUPAC Name |

7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)/t9-,10-,11+,12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKJWPNWCJGLBP-DKQGBHPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628682 | |

| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216672-17-2 | |

| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.